molecular formula C20H18ClNO5S B2834826 Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate CAS No. 877816-37-0

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Cat. No. B2834826
M. Wt: 419.88
InChI Key: LWWGQGGDXVAHQL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants, catalysts, and conditions.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can help in understanding its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • Synthesis of Aryl Benzo[b]furan Thioethers : A metal-free protocol for synthesizing aryl benzo[b]furan thioethers was developed, involving I2-catalyzed cross-coupling of benzo[b]furans and electrophilic cyclization of 2-alkynylphenol derivatives with aryl sulfonyl hydrazides, yielding various 2-aryl and 3-aryl benzo[b]furan thioethers in moderate to good yields (Zhao et al., 2015).

  • Photochemical Synthesis of Benzo[b]furans : A one-step metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes can synthesize 2-substituted benzo[b]furans. This method is environmentally convenient due to the use of less expensive chlorophenols (Protti et al., 2012).

Chemical Properties and Structures

  • Structural Analysis : The structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide demonstrate extensive intra- and intermolecular hydrogen bonds, forming chains of molecules. This suggests a potential for medicinal applications of carbamoylsulfonamide derivatives (Siddiqui et al., 2008).

  • Synthesis of Isothiazoles from Furans : Ethyl carbamate, thionyl chloride, and pyridine can convert substituted furans into 5-acylisothiazoles. This synthesis is particularly efficient for furans with electron-withdrawing groups such as phenylsulfonyl, leading to 5-acylisothiazoles with the electronegative group in the 3-position (Guillard et al., 2001).

  • Molecular Structure of Derivatives : The molecule of 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one contains three nearly planar segments, demonstrating specific structural orientations, which could be crucial for its potential applications (Krishnaiah et al., 1995).

Potential Medicinal Applications

  • Antibacterial, Antiurease, and Antioxidant Activities : The compound ethyl N′-furan-2-carbonylbenzohydrazonate, a derivative in the furan series, has shown effective antiurease and antioxidant activities, indicating potential medicinal applications (Sokmen et al., 2014).

  • Selective Inhibitors of BChE : Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, a series of compounds prepared by multi-step synthesis, showed strong preferential inhibition of butyrylcholinesterase (BChE), suggesting their potential as selective inhibitors for therapeutic purposes (Magar et al., 2021).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.


Future Directions

This involves predicting or suggesting further studies or applications of the compound based on its known properties and behavior.


Please consult with a chemical expert or a relevant database for more specific and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

benzyl N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWGQGGDXVAHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

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